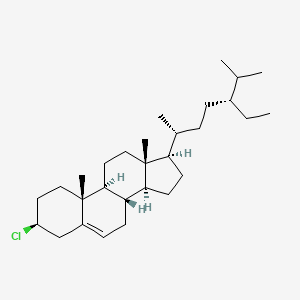

3-Chlorostigmast-5-ene

Description

Contextualization within Steroid Chemistry

Steroids represent a significant class of lipid molecules characterized by a distinctive four-ring carbon skeleton known as the sterane nucleus. lookchem.com This fundamental structure, derived from isoprenoid precursors, is found across various biological kingdoms, including in animals, plants, and fungi. lookchem.com Phytosterols (B1254722), or plant sterols, are a specific group of steroids that are structurally analogous to cholesterol but are synthesized by plants. mdpi.comx-mol.com They are integral components of plant cell membranes, where they regulate fluidity and permeability. mdpi.com The structural diversity of steroids is vast, arising from variations in the sterane backbone and the nature of attached functional groups. lookchem.com

A notable modification to the steroid structure is halogenation—the incorporation of halogen atoms such as chlorine, bromine, or iodine. lookchem.comceitec.cz This creates a subclass of compounds known as halogenated steroids. While once considered rare, thousands of halogenated natural products have now been identified. nih.gov Chlorinated steroids, in particular, are found in nature and can also be synthesized in the laboratory. The introduction of a chlorine atom can significantly alter the physical and chemical properties of the parent steroid, often enhancing its biological potency and stability. researchgate.net 3-Chlorostigmast-5-ene is a synthetically produced chlorinated phytosterol, derived from the common plant sterol, β-sitosterol. Its structure consists of the stigmastane (B1239390) skeleton with a chlorine atom at the C-3 position and a double bond between C-5 and C-6.

Academic Relevance of Halogenated Phytosterols

The academic and industrial interest in halogenated phytosterols stems from their diverse and potent biological activities, as well as their environmental presence. Halogenated steroids isolated from natural sources, particularly marine organisms like algae and invertebrates, have demonstrated confirmed anti-tumor, antibacterial, and antiviral properties. nih.govmolaid.com This makes them valuable lead compounds in the search for new pharmaceuticals. molaid.com The process of halogenating a steroid can increase its efficacy; for example, fluorination and chlorination of corticosteroids are known to enhance their anti-inflammatory potency and resistance to metabolic degradation. researchgate.net

Beyond pharmacology, halogenated steroids are relevant in environmental science. Synthetic steroids and their metabolites are considered emerging environmental contaminants. semanticscholar.org Water and wastewater treatment processes, which often use chlorine for disinfection, can lead to the formation of chlorinated steroid byproducts. semanticscholar.org These chlorinated derivatives may have altered bioactivity, potentially posing risks to aquatic ecosystems. semanticscholar.org Studies have shown that even low concentrations of certain steroids and their derivatives in the environment can have adverse effects on wildlife. tandfonline.com Consequently, there is significant academic interest in understanding the formation, fate, and impact of these compounds. muchong.com Research into specific compounds like this compound contributes to this broader understanding of how chemical modifications, such as chlorination, affect the behavior of phytosterols both in biological systems and in the environment.

Research Gaps and Future Directions for this compound Studies

Despite the growing interest in halogenated steroids, significant research gaps remain, particularly for specific synthetic compounds like this compound. Compared to other classes of steroids, the body of research on chlorinated plant sterols is still limited. lookchem.com A primary gap is the lack of comprehensive studies dedicated to the full characterization and biological evaluation of many of these compounds. While its synthesis from β-sitosterol is known, detailed reports on the reaction kinetics, optimization, and full spectral analysis of this compound are not widely available in peer-reviewed literature.

Future research should focus on several key areas. First, a thorough investigation and documentation of the physicochemical and spectral properties of this compound are needed to create a robust reference for its identification and analysis. The data tables below are based on expected values derived from its structure and data from analogous compounds, highlighting the need for empirical studies.

Table 1: Physical and Chemical Properties of this compound

| Property | Value (Predicted/Reported) |

|---|---|

| Molecular Formula | C₂₉H₄₉Cl |

| Molecular Weight | 433.14 g/mol |

| Appearance | White solid (Expected) |

| Melting Point | 82°C cdnsciencepub.com |

| Solubility | Soluble in non-polar organic solvents (e.g., chloroform, hexane) (Expected) |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

|---|---|

| ¹H-NMR | Signals for methyl protons (C-18, C-19, side chain), a multiplet for the vinyl proton at C-6 (~5.3 ppm), and a multiplet for the proton at C-3 bearing the chlorine atom (~3.8 ppm, downfield shift compared to the hydroxyl precursor). |

| ¹³C-NMR | Olefinic carbon signals for C-5 (~140 ppm) and C-6 (~122 ppm), a signal for the carbon bearing the chlorine (C-3, ~60 ppm), and numerous signals in the aliphatic region for the steroid core and side chain. ceitec.cz |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z 432 and an M+2 peak at m/z 434 with an approximate 3:1 intensity ratio, characteristic of a monochlorinated compound. Fragmentation would likely involve the loss of HCl (M-36) and cleavage of the side chain. |

Second, a systematic evaluation of its biological activities is warranted. While related compounds show antimicrobial properties, the specific activity profile of this compound has not been thoroughly explored. lookchem.com Investigating its potential as an antimicrobial agent, an anti-inflammatory agent, or its effects on cholesterol metabolism could reveal valuable applications.

Finally, studies on its environmental fate and potential toxicological impact are crucial. As a chlorinated derivative of a widespread phytosterol, understanding its stability, degradation pathways, and potential for bioaccumulation is essential for a complete environmental risk assessment. The study of compounds like this compound serves as a model for predicting the environmental behavior of other halogenated phytosterols.

Structure

2D Structure

3D Structure

Properties

CAS No. |

33999-15-4 |

|---|---|

Molecular Formula |

C29H49Cl |

Molecular Weight |

433.1 g/mol |

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-3-chloro-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C29H49Cl/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,23-27H,7-9,11-18H2,1-6H3/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 |

InChI Key |

IMWQDSKRNHVSQV-VJSFXXLFSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)Cl)C)C)C(C)C |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)Cl)C)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)Cl)C)C)C(C)C |

Synonyms |

3-chloro-stigmast-5-ene 3-chlorostigmast-5-ene sitosteryl beta-chloride |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 3 Chlorostigmast 5 Ene and Analogues

Methodologies for Stereoselective Synthesis of 3-Chlorostigmast-5-ene

The stereoselective synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve the desired stereochemistry. The process begins with the selection of an appropriate precursor, followed by functionalization, chlorination, and finally, purification.

Precursor Selection and Initial Functionalization

The most common and readily available precursor for the synthesis of this compound is β-sitosterol. Other related sterols like stigmasterol (B192456) can also be utilized. The initial step involves the functionalization of the 3β-hydroxyl group of the sterol. This is often achieved by converting the hydroxyl group into a better leaving group, such as a mesylate. This transformation is typically carried out by reacting the sterol with methanesulfonyl chloride in the presence of a base like pyridine (B92270). The resulting 3β-mesyloxy derivative is then rearranged to an iso-steroid intermediate.

Another approach involves the use of (22S,23S)-3α,5-cyclostigmasta-6β,22,23-triol as a precursor. scispace.com This compound can be subjected to acid-promoted opening of the cyclopropane (B1198618) ring to yield various 3-substituted stigmastane (B1239390) derivatives.

Chlorination Techniques and Regioselectivity

The introduction of the chlorine atom at the C-3 position is a critical step. One common method involves the acid-promoted opening of the cyclopropane ring of an i-steroid intermediate with hydrochloric acid (HCl). scispace.com For instance, treatment of (22S,23S)-3α,5-cyclostigmasta-6β,22,23-triol with aqueous HCl in toluene (B28343) can afford (22S,23S)-3β-chlorostigmast-5-ene-22,23-diol. scispace.com The reaction is typically performed at room temperature and can proceed for up to 24 hours to ensure complete conversion. scispace.com

The regioselectivity of the chlorination is directed by the structure of the starting material. In the case of the i-steroid rearrangement, the attack of the chloride ion occurs preferentially at the C-3 position, leading to the desired 3-chloro derivative. The use of different chlorinating agents, such as thionyl chloride or oxalyl chloride, can also be employed, often with pyridine or another base to neutralize the HCl byproduct. The choice of solvent can also influence the reaction's outcome and yield.

Purification and Isolation Procedures

Following the chlorination reaction, the crude product is a mixture containing the desired this compound, unreacted starting materials, and byproducts. Purification is essential to isolate the target compound in high purity. A standard work-up procedure involves extracting the reaction mixture with an organic solvent and washing it with an aqueous solution of sodium bicarbonate to remove any remaining acid. scispace.com

The primary method for purification is silica (B1680970) gel column chromatography. scispace.cominnovareacademics.in The choice of eluent (mobile phase) is crucial for effective separation. A common solvent system is a mixture of hexane (B92381) and ethyl acetate, with the ratio adjusted to achieve optimal separation of the components. scispace.com For example, a hexane/EtOAc ratio of 95:5 has been successfully used to purify (22S,23S)-3β-chlorostigmast-5-ene-22,23-diol. scispace.com The purity of the isolated fractions is typically monitored by thin-layer chromatography (TLC).

Derivatization of this compound

The this compound molecule can be further modified to create a variety of analogues with different functional groups. These derivatization strategies expand the chemical space of stigmastane-based compounds and allow for the exploration of their structure-activity relationships.

Synthesis of Oxidized Analogues (e.g., Stigmast-5-en-7-one Derivatives)

Oxidation of this compound can lead to the formation of various oxidized analogues, including stigmast-5-en-7-one derivatives. lookchem.com The allylic C-7 position is susceptible to oxidation. Reagents such as chromium trioxide (CrO₃) in acetic acid or other chromium (VI) based oxidants can be used to introduce a ketone at the C-7 position. For example, the oxidation of 3β-chlorostigmast-5-ene can yield (24R)-3β-chlorostigmast-5-en-7-one. muchong.com

The reaction conditions, such as temperature and reaction time, need to be carefully controlled to avoid over-oxidation or side reactions. The resulting 7-oxo derivative, stigmasta-3,5-dien-7-one, is a known compound that can be formed from the oxidation of β-sitosterol and can serve as a precursor for other steroids. lookchem.comnih.gov

Table 1: Examples of Oxidized Stigmastane Derivatives

| Precursor | Oxidizing Agent | Product | Reference |

| 3β-Chlorostigmast-5-ene | Chromium (VI) based oxidants | (24R)-3β-chlorostigmast-5-en-7-one | muchong.com |

| β-Sitosterol | Silver chromate-iodine | 3β-hydroxy-stigmast-4-en-6-one | |

| Stigmasterol | Silver chromate-iodine | 3β-hydroxy-stigmast-4-en-6-one |

Introduction of Additional Functional Groups

Beyond oxidation, other functional groups can be introduced into the this compound scaffold. pressbooks.publibretexts.org These modifications can significantly alter the molecule's chemical properties.

Hydroxylation: Dihydroxylation of the double bond in the side chain can be achieved using reagents like osmium tetroxide (OsO₄). For example, the synthesis of (22S,23S)-3β-chlorostigmast-5-ene-22,23-diol involves the chlorination of a precursor that already contains these hydroxyl groups. scispace.com

Epoxidation: The C-5 double bond can be epoxidized using peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide can then be opened under acidic or basic conditions to introduce vicinal diols or other functional groups.

Halogenation: Further halogenation at other positions can be achieved under specific conditions, although this can be less selective.

The introduction of these functional groups provides a toolbox for creating a diverse library of this compound analogues for further investigation.

Formation of Conjugates and Pro-forms

The modification of a parent molecule like this compound into conjugates or pro-forms is a key strategy to alter its physicochemical properties, such as solubility, and to potentially modulate its biological interactions.

Conjugates

In a biological context, steroid hormones and related lipophilic compounds are often conjugated with hydrophilic moieties like glucuronic acid or sulfuric acid to increase water solubility, which facilitates their inactivation and excretion. taylorfrancis.comgfmer.ch This process is primarily carried out in the liver and involves enzymes such as glucuronyl transferases and sulphokinases. gfmer.choup.com While these specific metabolic pathways for this compound are not extensively detailed in the literature, one study noted that the formation of a glutathione (B108866) conjugate was negligible. cnjournals.com

Synthetically, a wide array of conjugates can be created to explore new applications. Drawing from strategies used for structurally similar sterols like cholesterol, various functionalities can be attached to the steroid core. beilstein-journals.orgmdpi.com For instance, the attachment of a linker to the 3-position, following the removal or replacement of the chloro group, allows for the introduction of diverse molecular tags. One common approach is the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, to link the sterol to other molecules, such as carbohydrates (to form neoglycoconjugates), chalcones, or even another steroid unit. beilstein-journals.orgmdpi.com These modifications can dramatically alter the molecule's properties and how it interacts with biological systems.

| Conjugate Type | Linkage Chemistry Example | Potential Purpose | Reference |

| Glycoconjugates | Azide-alkyne cycloaddition; Ether or ester linkage | Improve water solubility; Target specific lectin receptors | beilstein-journals.org, mdpi.com |

| Peptide/Amino Acid Conjugates | Amide bond formation | Enhance transport; Improve solubility; Create pro-forms | nih.gov |

| Polymer Conjugates (e.g., PEG) | Ether or ester linkage | Increase half-life; Improve solubility | mdpi.com |

| Dimeric Conjugates | Triazole linkage via CuAAC | Explore multivalent binding interactions | beilstein-journals.org |

Pro-forms

A pro-form, or prodrug, is a compound that is inactive in its administered form and is converted into a pharmacologically active agent through metabolic processes in the body. wikipedia.org This strategy is often employed to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. wikipedia.org For a compound like this compound, which is derived from the reaction of sitosterol (B1666911) with a chlorinating agent, creating a pro-form would involve replacing the chlorine atom with a specialized, non-toxic protective group. ontosight.ai This group would be designed to be cleaved in vivo to release the parent active molecule.

Examples of prodrug strategies that could be hypothetically applied to a stigmastene skeleton include the creation of esters, carbonates, or amino acid derivatives at the 3-position. nih.govnih.gov For example, an ester-based pro-form would be hydrolyzed by esterase enzymes, which are abundant in the body, to release the 3-hydroxy analogue (Stigmast-5-en-3β-ol). wikipedia.org Similarly, phosphate (B84403) esters can be designed to be cleaved by alkaline phosphatases. nih.gov The choice of the pro-moiety allows for fine-tuning of properties like release rate and targeting to specific tissues. mdpi.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry is the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov Its principles advocate for waste prevention, high atom economy, use of safer solvents and renewable feedstocks, and catalysis over stoichiometric reagents.

The conventional synthesis of this compound typically involves the reaction of sitosterol, a renewable plant-derived sterol, with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. ontosight.ai While the use of a renewable feedstock like sitosterol aligns with green chemistry principles, the reagents themselves present challenges. mdpi.com Thionyl chloride, for example, is a corrosive and hazardous substance that produces toxic byproducts like sulfur dioxide and hydrogen chloride gas.

Applying green chemistry principles to the synthesis of this compound and other steroids is an active area of research. researchgate.net Strategies focus on replacing hazardous reagents, minimizing waste, and using more benign reaction conditions.

Key Green Chemistry Strategies for Steroid Synthesis:

Catalysis: The use of catalysts is a cornerstone of green chemistry. For steroid modifications, heterogeneous catalysts and biocatalysts are of particular interest. researchgate.net For instance, the synthesis of steroidal dihydropyrazole derivatives has been achieved using zinc oxide nanoparticles (ZnO NPs) as a green, reusable catalyst. nih.gov Such catalytic approaches could potentially be adapted for the chlorination of sitosterol, replacing stoichiometric and hazardous reagents.

Alternative Solvents: Many traditional organic reactions use volatile and often toxic solvents. Green chemistry encourages the use of safer alternatives like water, supercritical fluids (like CO2), or ionic liquids. nih.gov Research into steroid synthesis has explored reactions in media such as water or using immobilized solvents to reduce environmental exposure. mlsu.ac.in

Biocatalysis and Microbial Transformation: Utilizing enzymes or whole microbial cells to perform chemical transformations offers high selectivity and mild reaction conditions. mdpi.com Mycolicibacterium species, for example, are used in the industrial transformation of sterols into valuable steroid intermediates. mdpi.com A biocatalytic route could potentially be developed for the specific conversion of sitosterol's 3-hydroxyl group to a chloro group.

Energy Efficiency: Employing methods like microwave-assisted or ultrasound-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating. researchgate.netnih.gov

| Synthesis Step | Conventional Method | Potential Green Alternative | Green Chemistry Principle(s) Addressed | Reference |

| Chlorination of Sitosterol | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Catalytic chlorination using a solid-supported reagent; Biocatalytic conversion. | Less Hazardous Chemical Synthesis; Catalysis | researchgate.net, ontosight.ai, nih.gov |

| Solvent | Dichloromethane, Toluene | Water, Supercritical CO₂, Ionic Liquids, or solvent-free conditions. | Safer Solvents and Auxiliaries | mlsu.ac.in, nih.gov |

| Energy Source | Conventional heating (reflux) | Microwave irradiation; Ultrasound | Design for Energy Efficiency | researchgate.net, nih.gov |

| Feedstock | Sitosterol | Sitosterol (already a renewable feedstock) | Use of Renewable Feedstocks | mdpi.com |

By integrating these green chemistry approaches, the synthesis of this compound can be made more sustainable, safer, and more efficient, aligning with modern standards for chemical manufacturing. hovione.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. Through the analysis of ¹H and ¹³C nuclei, along with their interactions, a complete and unambiguous assignment of the molecular framework of 3-Chlorostigmast-5-ene can be achieved.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum provides crucial information about the proton environment within the molecule. Key signals in the spectrum of this compound are indicative of its steroidal nature. The presence of a multiplet around 3.73 ppm is characteristic of the proton at the C-3 position, which is directly attached to the electron-withdrawing chlorine atom. The vinylic proton at C-6 typically appears as a multiplet around 5.35 ppm.

The numerous methyl groups of the stigmastane (B1239390) skeleton give rise to distinct signals in the upfield region of the spectrum. These include singlets for the angular methyl groups at C-18 and C-19, and doublets and triplets for the methyl groups in the side chain (C-21, C-26, C-27, and C-29), providing a fingerprint of the compound. msu.edu

Table 1: Selected ¹H NMR Chemical Shift Data for this compound (Note: Exact chemical shifts can vary based on solvent and instrument frequency.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~3.73 | m |

| H-6 | ~5.35 | m |

| H-18 (CH₃) | ~0.68 | s |

| H-19 (CH₃) | ~1.01 | s |

| H-21 (CH₃) | ~0.92 | d |

| H-26 (CH₃) | ~0.84 | d |

| H-27 (CH₃) | ~0.82 | d |

| H-29 (CH₃) | ~0.80 | t |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Complementing the proton data, ¹³C NMR spectroscopy provides a map of the carbon skeleton. The spectrum of this compound will display 29 distinct signals, corresponding to each carbon atom in the molecule. The carbon atom attached to the chlorine, C-3, is significantly deshielded and appears around 60.5 ppm. The olefinic carbons, C-5 and C-6, resonate in the downfield region, typically around 140.9 ppm and 121.7 ppm, respectively. udel.eduoregonstate.edulibretexts.org The various methyl, methylene, and methine carbons of the steroidal core and side chain populate the upfield region of the spectrum. udel.eduoregonstate.edu

Table 2: Selected ¹³C NMR Chemical Shift Data for this compound (Note: Exact chemical shifts can vary based on solvent and instrument frequency.)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 | ~60.5 |

| C-5 | ~140.9 |

| C-6 | ~121.7 |

| C-18 | ~12.0 |

| C-19 | ~19.4 |

| C-21 | ~21.2 |

| C-26 | ~19.0 |

| C-27 | ~21.1 |

| C-29 | ~12.2 |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound, as well as providing structural information through the analysis of its fragmentation patterns. scispace.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. lcms.czbioanalysis-zone.comchromatographyonline.com This allows for the determination of the precise elemental composition of this compound. The expected molecular formula is C₂₉H₄₉Cl. HRMS can distinguish this from other potential formulas with the same nominal mass, thereby confirming the identity of the compound with a high degree of confidence. bioanalysis-zone.comthermofisher.com The presence of the chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M+ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.govnotulaebotanicae.rowikipedia.orginnovatechlabs.com This technique is valuable for assessing the purity of a sample of this compound. nih.gov The gas chromatogram will show a single major peak if the compound is pure, and the retention time of this peak is a characteristic property. innovatechlabs.com The mass spectrum obtained for this peak will exhibit a molecular ion corresponding to the mass of this compound and a fragmentation pattern that is characteristic of the stigmastane skeleton. Common fragmentation pathways for steroids include the loss of the side chain and characteristic cleavages of the steroid rings, providing further structural confirmation. notulaebotanicae.ro

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique ideal for the separation, detection, and identification of individual components within complex mixtures. technologynetworks.com For sterols and their derivatives like this compound, LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), provides the high sensitivity and selectivity required for analysis in intricate biological or environmental matrices. technologynetworks.comresearchgate.net

In a typical LC-MS analysis of chlorinated sterols, a reversed-phase high-performance liquid chromatography (HPLC) system is often employed. Separation is achieved on a C18 column with a mobile phase gradient, commonly consisting of a mixture of water, methanol (B129727), or acetonitrile (B52724), sometimes with additives to improve ionization. researchgate.net

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are common "soft" ionization techniques used for sterols, as they typically generate the intact molecular ion with minimal fragmentation. researchgate.netbioanalysis-zone.com

The mass spectrum of this compound would be expected to exhibit a distinct isotopic pattern for the molecular ion peak due to the presence of the chlorine atom. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This results in two prominent peaks in the mass spectrum separated by two mass units (m/z), [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1, which is a key signature for a monochlorinated compound. mdpi.com In tandem MS/MS experiments (e.g., using a triple quadrupole instrument), the molecular ion would be selected in the first quadrupole and fragmented in the collision cell. technologynetworks.comnih.gov A characteristic fragmentation pathway for this compound would likely involve the neutral loss of hydrogen chloride (HCl), resulting in a prominent fragment ion. mdpi.com

This combination of chromatographic retention time and specific mass spectrometric data (molecular ion, isotopic pattern, and fragmentation) allows for the confident identification and quantification of this compound, even at trace levels in a complex mixture. lcms.cz

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.organton-paar.com By measuring the angles and intensities of X-rays diffracted by a single crystal, it is possible to produce a precise electron density map of the molecule, revealing atomic positions, bond lengths, bond angles, and the absolute stereochemistry. nih.gov

For a complex stereocenter-rich molecule like this compound, X-ray crystallography would be the ultimate tool to unambiguously confirm the 'S' or 'R' configuration at each chiral center and to define the precise conformation of the steroid rings and the side chain in the solid state.

While a specific crystal structure for this compound is not available in the reviewed literature, the structure of the closely related compound, (24R)-3β-chlorostigmast-5-en-7-one, has been solved using this technique. molaid.com The successful crystallographic analysis of this and other modified steroids demonstrates the feasibility of applying this method to this compound, provided that a suitable single crystal can be grown. The process would involve dissolving the purified compound and allowing the solvent to evaporate slowly to promote crystal formation. The resulting crystal would then be analyzed to determine its unit cell dimensions and space group, ultimately leading to the solution of its complete three-dimensional structure. anton-paar.com

Vibrational Spectroscopy and Theoretical Assignments

While standard IR spectroscopy identifies the presence of functional groups, a more profound understanding of the molecular vibrations can be achieved by combining experimental spectra (IR and Raman) with theoretical quantum chemical calculations. rsc.org This approach allows for the precise assignment of each observed vibrational band to a specific atomic motion within the molecule.

The process begins with obtaining high-resolution experimental IR and Raman spectra of the compound. Concurrently, the geometry of the this compound molecule is optimized using computational methods, such as Density Functional Theory (DFT). Following optimization, the vibrational frequencies and their corresponding intensities are calculated.

The calculated theoretical spectrum is then compared to the experimental spectra. Because theoretical calculations often have systematic errors, the calculated frequencies are typically scaled by an empirical factor to achieve better agreement with the experimental data. This correlation allows for a detailed and confident assignment of the fundamental vibrational modes, including complex stretching, bending, and torsional motions of the entire molecular framework. Such detailed assignments provide valuable insights into the molecule's structure, conformation, and bonding characteristics that are not apparent from a simple group frequency analysis.

Theoretical and Computational Investigations of 3 Chlorostigmast 5 Ene

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It has become a popular and versatile tool in chemistry for calculating molecular properties. wikipedia.orgepfl.ch DFT methods are employed to understand the fundamental characteristics of 3-Chlorostigmast-5-ene.

Geometry optimization is a fundamental computational process that seeks to find the arrangement of atoms in a molecule that corresponds to a local or global energy minimum on the potential energy surface. wikipedia.org This optimized structure is crucial as it often represents the most stable conformation of the molecule as found in nature and serves as the basis for further calculations. wikipedia.org

For this compound, geometry optimization is typically performed using a selected DFT functional, such as B3LYP, and a suitable basis set, like 6-31G(d). uni-muenchen.de The process involves iteratively adjusting the atomic coordinates to minimize the total electronic energy of the molecule until the net inter-atomic forces are close to zero. wikipedia.org This results in the most stable three-dimensional structure of this compound, providing precise bond lengths, bond angles, and dihedral angles.

| Parameter | Optimized Value |

|---|---|

| C3-Cl Bond Length (Å) | ~1.80 |

| C5=C6 Bond Length (Å) | ~1.34 |

| C3-C4-C5 Bond Angle (°) | ~112.0 |

| C4-C5-C6 Bond Angle (°) | ~121.5 |

| C5-C6-C7 Bond Angle (°) | ~124.0 |

The electronic structure of a molecule governs its chemical reactivity and physical properties. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. chimicatechnoacta.ruschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excitable and more reactive. lew.ro

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP is mapped onto the electron density surface, where different colors represent varying electrostatic potentials. researchgate.net Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. uni-muenchen.deresearchgate.net For this compound, the MEP would likely show a region of negative potential around the chlorine atom due to its electronegativity and around the C5=C6 double bond, indicating these as potential sites for electrophilic interaction.

Table 2: Frontier Molecular Orbital Energies and Related Parameters (Illustrative) Note: This table provides hypothetical values for illustrative purposes. Actual values would be derived from specific DFT calculations on this compound.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap (ΔE) | 6.0 |

To gain a more quantitative understanding of reactivity, various descriptors derived from DFT are employed. The Fukui function, f(r), is a key local reactivity descriptor that indicates the change in electron density at a specific point in the molecule when an electron is added or removed. wikipedia.orgscm.com It helps to identify the most nucleophilic and electrophilic sites within the molecule. wikipedia.org The condensed Fukui functions simplify this by assigning a value to each atom, indicating its susceptibility to attack. scm.com

The electrophilicity index (ω) is a global reactivity descriptor that measures the stabilization in energy when the system acquires an additional electronic charge from the environment. A higher electrophilicity index indicates a greater capacity of the molecule to accept electrons. These reactivity descriptors provide a detailed picture of the chemical behavior of this compound, predicting how it will interact with other chemical species.

Table 3: Conceptual DFT Reactivity Descriptors (Illustrative) Note: These are example values. Specific calculations are needed for this compound.

| Descriptor | Value |

|---|---|

| Electronegativity (χ) | 3.50 |

| Chemical Hardness (η) | 3.00 |

| Global Softness (S) | 0.33 |

| Electrophilicity Index (ω) | 2.04 |

Electronic Structure Analysis (HOMO-LUMO Gap, Molecular Electrostatic Potential - MEP)

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion, MD simulations provide a dynamic view of the system, offering insights into conformational changes and interactions with the surrounding environment. wikipedia.org

While DFT provides information on a static, optimized structure, molecules in solution are dynamic and can adopt various conformations. MD simulations can explore the conformational landscape of this compound in different solvents. By simulating the molecule's trajectory over time, researchers can identify the most stable conformations and the transitions between them. This is crucial for understanding how the molecule behaves in a realistic chemical environment, which can influence its reactivity and biological activity. The simulations can reveal the flexibility of the steroid backbone and the side chain, providing a more complete picture of its structural properties.

Given the steroidal nature of this compound, its interaction with biological membranes is of significant interest. MD simulations are a powerful tool for studying these interactions at an atomic level. mdpi.com By placing the molecule in a simulated lipid bilayer, researchers can observe how it partitions into the membrane, its preferred orientation, and its effect on membrane properties such as fluidity and thickness. nih.gov These simulations can elucidate the molecular basis of how chlorinated sterols might interact with cell membranes, potentially altering their function. Similarly, simulations in various solvents can reveal details about the solvation shell and how solvent molecules interact with different parts of the this compound structure.

Conformational Flexibility and Stability in Solution

Molecular Docking Studies of this compound and its Analogs

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. europeanreview.org This method is instrumental in understanding the interactions between a ligand, such as this compound or its analogs, and a target protein.

In the context of stigmastane (B1239390) derivatives, molecular docking simulations have been employed to investigate their binding potential to various protein targets. nih.govresearchgate.net For instance, studies on stigmastane-type steroidal glucosides have revealed their ability to bind to the substrate-binding site of the SARS-CoV-2 main protease. nih.govresearchgate.net While specific docking studies for this compound are not extensively detailed in the provided results, the principles and methodologies applied to its analogs, like stigmasterol (B192456) and other stigmastane derivatives, offer valuable insights. nih.govnih.gov

Ligand-Protein Binding Mechanisms (e.g., to relevant enzymes or receptors)

The interaction between a ligand and a protein is governed by various physicochemical mechanisms. Three primary models describe these binding processes: the "lock-and-key," "induced fit," and "conformational selection" models. mdpi.com The "lock-and-key" model posits that both the ligand and the protein have rigid, pre-formed complementary shapes. mdpi.com In contrast, the "induced fit" model suggests that the binding of a ligand can induce a conformational change in the protein to achieve a better fit. The "conformational selection" model proposes that a protein exists in an ensemble of conformations, and the ligand selectively binds to the most favorable one. mdpi.com

The binding of steroid-like molecules, including stigmastane derivatives, to proteins involves a combination of forces. nih.govfrontiersin.org These interactions are primarily noncovalent and include:

Hydrophobic Interactions: The nonpolar steroid core tends to interact with hydrophobic pockets in the protein's binding site, driven by the tendency to exclude water molecules. frontiersin.org

Hydrogen Bonds: These are formed between electronegative atoms (like oxygen or nitrogen) and a hydrogen atom covalently bonded to another electronegative atom. frontiersin.org While this compound itself lacks strong hydrogen bond donors, its analogs with hydroxyl or other functional groups can participate in such interactions.

Van der Waals Forces: These are weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. nih.gov

π-π Stacking Interactions: These occur between aromatic rings, which can be found in some analogs or within the protein's amino acid residues. frontiersin.org

In the case of stigmastane derivatives binding to enzymes like the SARS-CoV-2 main protease, the interactions often occur within the substrate-binding site. nih.govresearchgate.net For example, stigmasterol has been shown in docking studies to have a good binding ability with proteins like PTGS2, NR3C1, ESR1, CASP3, and PRKACA. nih.gov These interactions are crucial for the potential biological activity of the compounds.

Binding Affinity Prediction and Interaction Analysis

Binding affinity, often quantified by the binding free energy (ΔG), indicates the strength of the interaction between a ligand and a protein. mdpi.comresearchgate.net A more negative ΔG value signifies a more stable complex and higher binding affinity. nih.gov Molecular docking programs calculate a docking score, which is an estimation of this binding energy. europeanreview.org

Studies on stigmastane-type steroidal glucosides have reported binding affinities in the range of -7.2 to -7.6 kcal/mol with the SARS-CoV-2 main protease. nih.govresearchgate.net Similarly, docking studies of other steroidal compounds have shown binding affinities ranging from -7.50 to -8.92 kcal/mol with targets like 11β-hydroxysteroid dehydrogenase type 1. mdpi.com These values suggest strong and stable interactions with the target proteins.

The analysis of interactions involves identifying the specific amino acid residues in the protein's binding pocket that interact with the ligand. For instance, in the docking of adamantane-linked 1,2,4-triazole (B32235) derivatives with 11β-HSD1, key interactions were observed with residues like Ser170 and Tyr183 through hydrogen bonds. mdpi.com The hydrophobic adamantane (B196018) moiety was found to be buried within a hydrophobic pocket, contributing to the binding affinity. mdpi.com

Table 1: Predicted Binding Affinities of Stigmastane Analogs and Other Steroidal Compounds with Various Protein Targets

| Compound/Analog | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

| Stigmastane-type steroidal glucoside 1 | SARS-CoV-2 main protease | -7.2 | nih.govresearchgate.net |

| Stigmastane-type steroidal glucoside 2 | SARS-CoV-2 main protease | -7.6 | nih.govresearchgate.net |

| Adamantane-linked 1,2,4-triazole derivative 1 | 11β-HSD1 | -8.46 | mdpi.com |

| Adamantane-linked 1,2,4-triazole derivative 2 | 11β-HSD1 | -8.92 | mdpi.com |

| Adamantane-linked 1,2,4-triazole derivative 3 | 11β-HSD1 | -7.50 | mdpi.com |

| Naringenin | SARS-CoV-2 spike glycoprotein | -7.29 | europeanreview.org |

| Stigmasterol | PTGS2, NR3C1, ESR1, CASP3, PRKACA | < -5.0 | nih.gov |

This table is generated based on data from multiple sources and illustrates the range of binding affinities observed for similar compounds. The specific binding affinity of this compound would require dedicated docking studies.

Noncovalent Interaction (NCI) Analysis

Noncovalent Interaction (NCI) analysis is a computational method used to visualize and characterize weak interactions in three-dimensional space. wikipedia.orgscispace.com It is based on the electron density (ρ) and its derivatives, particularly the reduced density gradient (s). wikipedia.orgjussieu.fr NCI plots provide a graphical representation of noncovalent interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. scispace.comresearchgate.net

In an NCI plot, isosurfaces are used to represent regions of interaction. The color of the isosurface indicates the nature and strength of the interaction:

Green surfaces typically represent weak, attractive van der Waals interactions. researchgate.net

Blue surfaces indicate strong, attractive interactions like hydrogen bonds. researchgate.net

Red surfaces signify strong, repulsive interactions, such as steric clashes. researchgate.net

This technique is particularly useful for analyzing the stability of molecular complexes and understanding the forces that hold them together. scielo.org.mx For steroidal compounds, NCI analysis can reveal the intricate network of noncovalent interactions within the molecule and between the molecule and its binding partner. researchgate.net For example, it can highlight interactions within the steroid's A-ring and D-ring, providing a detailed picture of the intramolecular forces. researchgate.net

While specific NCI analysis data for this compound is not available in the provided search results, the methodology is broadly applicable to understand the supramolecular chemistry of this and related steroidal compounds. scielo.org.mx

Biological Interactions and Mechanistic Studies in Vitro and Non Human Models

Modulation of Cellular Pathways

The interaction of a compound with cellular pathways is a critical area of study to understand its potential therapeutic or toxic effects. This typically involves examining its influence on gene expression and its ability to interact with and modulate the function of proteins and enzymes.

Gene Expression Profiling in Model Organisms

Gene expression profiling is a powerful technique used to observe the activity of thousands of genes at once, providing a comprehensive picture of how a cell responds to a specific treatment. wikipedia.orgnih.gov This analysis can reveal which cellular pathways are activated or suppressed by a compound. For instance, studies on other molecules have used DNA microarrays to systematically characterize gene expression and identify molecularly distinct subtypes of diseases based on these profiles. nih.govnih.gov Such an approach for 3-Chlorostigmast-5-ene would involve treating model organisms or cell cultures with the compound and measuring the resulting changes in mRNA levels for a wide array of genes. wikipedia.org This could indicate, for example, if the compound affects genes involved in cell division, immune response, or metabolic processes. nih.gov

Protein-Ligand Interactions and Enzyme Activity Modulation

The biological effects of a compound are often mediated by its physical interaction with proteins, such as receptors or enzymes. nih.gov The study of protein-ligand interactions aims to understand the binding affinity and mode of interaction between a small molecule and its protein target. nih.govresearchgate.netnih.gov Techniques like molecular dynamics simulations can be employed to analyze these interactions and estimate the stability of the protein-ligand complex. researchgate.net Furthermore, the modulation of enzyme activity is a key aspect of these studies. nih.govrsc.org Research on other compounds has shown that binding to an enzyme can either enhance or inhibit its activity, leading to significant physiological consequences. rsc.org Investigating this compound would require screening its binding affinity against various enzymes and assessing its impact on their catalytic functions.

Immunomodulatory Properties in Cell-Based Assays

The immune system is a frequent target for therapeutic intervention. Cell-based assays are essential for determining a compound's ability to modulate immune responses.

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α)

Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine involved in a wide range of inflammatory diseases. mdpi.comwikipedia.org The inhibition of TNF-α is a validated therapeutic strategy. mdpi.commdpi.comijdvl.com In vitro studies typically assess a compound's ability to reduce the production of TNF-α in immune cells, such as macrophages, that have been stimulated with an inflammatory agent. mdpi.com A reduction in TNF-α levels would suggest potential anti-inflammatory properties for the compound being tested. pharmgkb.org

Effects on Immune Cell Activation and Signaling

The activation and signaling of immune cells, such as T cells, are fundamental processes in the immune response. nih.govnih.govfrontiersin.org Studies in this area investigate how a compound affects processes like T cell proliferation, differentiation, and the signaling pathways that govern these functions. nih.govnih.gov For example, the activation of signaling pathways like PI3K/Akt is crucial for the metabolic reprogramming that supports immune cell activation. nih.gov Assessing the impact of this compound on these processes would provide insight into its potential to either stimulate or suppress immune function.

Antimicrobial Activity against Microbial Strains (e.g., Bacteria, Fungi)

The discovery of new antimicrobial agents is a critical area of research due to the rise of multidrug-resistant microbes. plos.orgmdpi.com The antimicrobial activity of a compound is typically evaluated by testing its ability to inhibit the growth of or kill various bacterial and fungal strains. plos.orgnih.govfrontiersin.org Standard methods include determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe. plos.orgnih.gov Screening this compound against a panel of pathogenic bacteria and fungi would be the first step in determining its potential as an antimicrobial agent. plos.orgfrontiersin.orgnih.gov

Environmental Fate and Degradation Pathways of 3 Chlorostigmast 5 Ene

Environmental Persistence and Half-Life Assessment

The stability of the carbon-chlorine bond is a key factor contributing to the environmental persistence of such compounds. nih.gov Many synthetic chlorinated chemicals are poorly degraded under aerobic conditions due to a lack of efficient catabolic pathways in microorganisms. nih.gov While thermodynamic data may suggest that mineralization is feasible, the absence of enzymes capable of cleaving the carbon-chlorine bonds in the parent molecule or its key intermediates often prevents degradation. nih.gov

In aquatic environments, the half-life of hypochlorite (B82951), a chlorinating agent, is estimated to be less than 2 hours due to reduction and photolysis. windows.net However, the resulting chlorinated organic compounds, such as 3-chlorostigmast-5-ene, are expected to be significantly more stable. Chlorohydrins, a class of compounds to which chlorinated sterols are related, are noted for their stability. gerli.com

Degradation Processes in Environmental Matrices

Biodegradation in Soil and Water Systems (Aerobic and Anaerobic)

The biodegradation of chlorinated organic compounds like this compound is a complex process influenced by the presence of specific microorganisms and environmental conditions.

Aerobic Degradation:

Under aerobic conditions, the biodegradation of many organochlorine compounds is often slow or incomplete. nih.gov The presence of chlorine atoms can make the molecule resistant to oxidative degradation by microbial enzymes. osti.govnih.gov While some bacteria are capable of degrading chlorinated compounds, the susceptibility generally decreases as the number of chlorine atoms increases. nih.gov For some highly chlorinated synthetic chemicals, specific microorganisms can utilize them as a sole carbon and energy source. nih.gov However, for many others, the lack of suitable catabolic pathways is a significant barrier to aerobic degradation. nih.gov In the context of pulp mill effluents, which can contain chlorinated compounds, aerobic treatments like aerated lagoons and activated sludge systems are used to degrade organic material, but recalcitrant compounds may only be partially transformed. researchgate.net

Anaerobic Degradation:

The biodegradation of sterols, in general, has been studied for its biotechnological applications, as many microorganisms can use them as a carbon source. wikipedia.org However, the introduction of a chlorine atom to the sterol structure, as in this compound, significantly alters its properties and likely its biodegradability.

| Condition | Process | General Observations for Chlorinated Compounds |

| Aerobic | Oxidation | Often slow or incomplete due to the stability of the C-Cl bond and lack of suitable enzymes. nih.gov |

| Anaerobic | Reductive Dechlorination | Can be more effective for some compounds by removing chlorine atoms, initiating degradation. researchgate.netwikipedia.org |

| Sequential Anaerobic-Aerobic | Combined Processes | May enhance overall degradation by leveraging the strengths of both environments. researchgate.net |

Hydrolysis and pH Dependence

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the C-Cl bond is a potential site for hydrolysis. The rate of hydrolysis can be significantly influenced by pH.

The stability of chlorinated compounds to hydrolysis varies. For instance, the fungicide chlorothalonil (B1668833) is resistant to hydrolysis between pH 5 and 7, with a half-life of 30-60 days. researchgate.net In the case of chlorinated sterols, the formation of stable chlorohydrins suggests a degree of resistance to rapid hydrolysis. gerli.com The hydrolysis of cholesteryl esters, a related class of compounds, has been observed to be catalyzed by enzymes at an acidic pH within lysosomes. pnas.org

The pH can also affect the speciation of chlorinating agents, which in turn influences the formation of chlorinated byproducts. For example, the aqueous chlorination of α-terpineol shows a pH profile that affects the formation of different products. epa.gov While direct data on the pH-dependent hydrolysis of this compound is limited, the general principles of organic chemistry suggest that both acidic and basic conditions could potentially facilitate the cleavage of the C-Cl bond, though the reaction rates may be slow under typical environmental pH conditions.

Photolytic Degradation under Simulated Environmental Conditions

Photolytic degradation, or photolysis, is the breakdown of compounds by photons of light. This can be a significant degradation pathway for some organic compounds in the environment, particularly in sunlit surface waters.

The photolysis of chlorine-based disinfectants like hypochlorous acid (HOCl) and hypochlorite (OCl⁻) under UV irradiation is a known process that can produce reactive species. nih.govrsc.org These reactive species, in turn, can contribute to the degradation of other organic compounds.

For chlorinated organic compounds, photolysis can be an important dissipation mechanism. For example, the fungicide chlorothalonil was found to degrade rapidly in water/sediment systems when irradiated with simulated sunlight, with 87-88% dissipating from the water phase within one day. researchgate.net This suggests that photodegradation was the primary degradation pathway in the early stages. researchgate.net

While specific photolysis studies on this compound are not available, the presence of the double bond in the stigmastene structure and the C-Cl bond are potential chromophores that could absorb UV radiation, leading to degradation. The efficiency of photolysis would depend on factors such as the wavelength and intensity of light, the presence of photosensitizers in the water, and the quantum yield of the reaction.

Oxidation Processes (e.g., by Reactive Oxygen Species)

Oxidation by reactive oxygen species (ROS) and other oxidants present in the environment can be a significant degradation pathway for organic compounds. In the context of chlorinated sterols, their formation itself can be a result of oxidation. For example, the reaction of cholesterol with hypochlorous acid (HOCl), a reactive chlorine species, can generate chlorinated sterols. gerli.comnih.gov

The myeloperoxidase–H₂O₂–Cl⁻ system, present in activated phagocytes, is known to produce chlorinated sterols. gerli.com In pulp and paper production, chlorine dioxide oxidation of plant sterols like β-sitosterol and stigmasterol (B192456) has been shown to produce oxidized sterols. acs.org

Once formed, chlorinated sterols can be subject to further oxidation. The double bond in the sterol ring system is a likely site for oxidative attack. While specific studies on the oxidation of this compound by environmental ROS are scarce, the general principles of steroid chemistry suggest that this is a plausible degradation pathway.

Environmental Partitioning and Distribution

The environmental partitioning of a chemical describes how it distributes between different environmental compartments such as water, soil, sediment, and air. This is largely governed by the chemical's physical-chemical properties, particularly its water solubility and its octanol-water partition coefficient (Kow), which is an indicator of its hydrophobicity.

Organochlorine compounds, including chlorinated sterols, are generally hydrophobic. This means they have low water solubility and a high affinity for organic matter. Consequently, they tend to partition from the water column into sediments and the fatty tissues of organisms (bioaccumulation).

Studies on organochlorine pesticides have shown that they are often found in higher concentrations in sediments than in the overlying water. researchgate.netnih.gov The partitioning behavior is influenced by the organic carbon content of the sediment. nih.gov For nonpolar hydrophobic organic chemicals, sediment normalization theory is used to predict their partitioning behavior. epa.gov

Sorption to Soil and Sediment

Sorption is a critical process that dictates the distribution of a chemical in the environment, controlling its concentration in water versus being bound to solid particles like soil and sediment. For a non-polar, hydrophobic organic compound such as this compound, sorption is expected to be a dominant process in its environmental fate.

Research Findings: Specific experimental studies determining the soil-water partition coefficient (Koc) or distribution coefficient (Kd) for this compound are not readily available in the reviewed literature. However, the behavior of similar hydrophobic and chlorinated organic compounds provides a framework for understanding its likely sorption characteristics.

Sorption of such compounds is primarily driven by partitioning into the organic matter fraction of soils and sediments. enviro.wikiresearchgate.net The extent of this partitioning is generally proportional to the organic carbon content of the solid material; soils and sediments with higher organic matter will exhibit greater sorption capacity for hydrophobic chemicals. fao.org This relationship is a key principle in environmental science, suggesting that this compound would accumulate in organic-rich environments, such as the bottom sediments of lakes and rivers or in soils with high humic content. canada.ca The process reduces the amount of the chemical dissolved in the water phase, thereby decreasing its immediate bioavailability and mobility. enviro.wiki

The chemical properties that influence sorption include hydrophobicity, molecular structure, and the presence of functional groups. researchgate.net As a large steroidal molecule with a chlorine substituent, this compound is highly hydrophobic, which strongly favors its association with the non-polar organic phases in soil and sediment over the polar water phase.

Data on Sorption Parameters

No experimental data for sorption coefficients (Koc, Kd) for this compound were found in the reviewed scientific literature. The following table illustrates the type of data required for such an assessment.

| Parameter | Expected Range/Value | Governing Factors |

| Soil Organic Carbon Partition Coefficient (Koc) | High (estimated) | High hydrophobicity; partitioning into soil organic matter. fao.org |

| Distribution Coefficient (Kd) | Variable | Dependent on soil/sediment organic carbon content and texture. |

Mobility in Soil and Groundwater

The mobility of a chemical in soil determines its potential to leach into groundwater. This property is inversely related to its sorption to soil particles. fao.org Compounds that sorb strongly to soil are less mobile and less likely to contaminate groundwater. wur.nl

Research Findings: Direct studies on the mobility of this compound using methods like soil column leaching experiments were not found in the reviewed literature. eurofins.com However, its mobility can be inferred from its expected sorption behavior.

Due to its high hydrophobicity and strong tendency to sorb to soil organic matter (as discussed in section 6.3.1), this compound is predicted to have very low mobility in soil. fao.org The compound would likely be retained in the upper layers of the soil profile, particularly in soils with significant organic content. Consequently, the risk of it leaching through the soil column and reaching groundwater is considered low. The strong adsorption of similar chlorinated organic compounds to sediments further supports the expectation of limited mobility in aquatic environments. canada.ca

Formation of Degradation Products and Metabolites

Degradation is the breakdown of a chemical into simpler substances, known as degradation products or metabolites, through biological or chemical processes.

Research Findings: Information on the comprehensive degradation pathways of this compound is scarce. However, limited studies provide insight into its potential transformation.

One study involving chemical synthesis reported the oxidation of 3β-Chlorostigmast-5-ene with a silver chromate-iodine reagent to produce 3β-Chloro-5-iodo-5α-stigmastan-6-one. core.ac.uk This indicates that the molecule can undergo oxidation reactions. Another search result noted that in a study focused on the metabolism of coumarin (B35378) in rats, the metabolism of 3-beta-chlorostigmast-5-ene was negligible, suggesting it may be recalcitrant to certain metabolic pathways. cnjournals.com The biotransformation of other complex chlorinated molecules has been shown to proceed via mechanisms such as oxidation and demethylation. nih.gov In the context of pulp and paper mill effluents, sterols can be removed through both biotransformation and adsorption to sludge. mdpi.com

Further research, likely using radiolabeled compounds, would be necessary to fully elucidate the environmental degradation pathways and identify the full range of potential metabolites of this compound. eurofins.com

Advanced Analytical Methodologies for Trace Detection and Quantification

Chromatographic Method Development and Optimization

The development of a robust chromatographic method is a systematic process aimed at creating a reliable procedure for the separation and quantification of target analytes. researchgate.net This process involves the careful selection and optimization of chromatographic conditions to ensure accuracy, precision, and robustness. researchgate.net For a compound like 3-Chlorostigmast-5-ene, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed, each with specific advantages.

HPLC is a cornerstone technique for the qualitative and quantitative analysis of a wide array of compounds. asianjpr.com Given the steroidal backbone of this compound, which makes it a relatively non-polar molecule, reversed-phase HPLC (RP-HPLC) is the most suitable mode of separation. coleparmer.com In RP-HPLC, the stationary phase is non-polar, and the mobile phase is polar. chromatographytoday.com

Method development begins with defining the analytical goals, such as the required limits of detection and quantification. mastelf.com The process involves selecting appropriate chromatographic conditions, preparing the sample, choosing a detection method, and optimizing the parameters for efficiency and resolution. researchgate.net A typical approach for a new analyte is to start with a broad gradient elution to determine the approximate retention time and then refine the method for optimal separation. mastelf.comchromatographyonline.com

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 columns are standard for non-polar analytes due to their hydrophobic stationary phase. researchgate.netmastelf.com |

| Mobile Phase | A: Water; B: Acetonitrile (B52724) or Methanol (B129727) | Acetonitrile and methanol are common organic modifiers used to adjust the polarity of the mobile phase in RP-HPLC. phenomenex.com |

| Elution Mode | Gradient Elution | Ideal for complex samples or when screening to find optimal separation conditions before potentially switching to an isocratic method. mastelf.commastelf.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, balancing analysis time and resolution. phenomenex.com |

| Column Temperature | 30 °C | Controlling column temperature ensures consistent retention times and improves separation efficiency. researchgate.net |

| Injection Volume | 10 µL | A typical injection volume for standard analytical HPLC. |

| Detector | Mass Spectrometer (MS) or UV at low wavelength (e.g., 205 nm) | MS provides high selectivity and sensitivity. Sterols lack strong UV chromophores, requiring low wavelength detection if UV is used. researchgate.net |

Gas chromatography is a powerful analytical technique for separating and analyzing volatile organic compounds. measurlabs.comlibretexts.org Since sterols and their derivatives can be made volatile, GC is a highly effective method for their analysis. libretexts.org In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing the stationary phase. measurlabs.cometamu.edu

For halogenated compounds like this compound, an Electron Capture Detector (ECD) is particularly useful due to its high sensitivity for electrophilic substances. cnjournals.comepa.gov Method development involves optimizing the temperature program, carrier gas flow rate, and injector settings to achieve sharp peaks and good resolution. libretexts.org

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) | A low-polarity phase like 5% phenyl-methylpolysiloxane is suitable for separating a wide range of organic compounds, including sterols. mdpi.comchromatographyonline.com |

| Carrier Gas | Helium or Nitrogen | The mobile phase in GC must be an inert gas that does not react with the analyte. libretexts.orgetamu.edu |

| Injector Temperature | 280 °C | Must be high enough to ensure complete and rapid vaporization of the sample. etamu.edu |

| Oven Program | Initial temp 150°C, hold 1 min, ramp at 10°C/min to 300°C, hold 5 min | Temperature programming is used to separate compounds with a wide range of boiling points. libretexts.org |

| Detector | Electron Capture Detector (ECD) | Highly sensitive to halogenated compounds. cnjournals.comepa.gov |

| Detector Temperature | 320 °C | The detector temperature is kept higher than the final oven temperature to prevent condensation. |

The success of a chromatographic separation hinges on the careful selection and optimization of its core components.

Column Selection : The choice of column is critical and depends on the analyte's properties and the chosen chromatographic mode. coleparmer.comchromatographytoday.com

For HPLC , a reversed-phase C18 or C8 column is the standard choice for non-polar to moderately polar analytes like this compound. researchgate.net Column dimensions (length and diameter) and particle size affect efficiency, resolution, and back-pressure; smaller particles (e.g., <3 µm) increase efficiency but also pressure. asianjpr.comphenomenex.com

For GC , a low-polarity, wall-coated open tubular (WCOT) capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, provides excellent resolving power for a broad range of compounds. chromatographyonline.com Column length, internal diameter, and film thickness are key parameters that influence resolution and analysis time. chromatographyonline.com

Mobile Phase Optimization (HPLC) : The mobile phase composition directly controls the retention and selectivity of the separation. phenomenex.com Optimization typically involves adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous component. chromatographyonline.com Using a gradient elution, where the solvent composition changes over time, is effective for separating components with different polarities in a single run. mastelf.commastelf.com The pH of the mobile phase is another critical parameter, though it is more significant for ionizable compounds. researchgate.netphenomenex.com

Detector Parameters : The detector must be chosen based on the analyte's physicochemical properties and the required sensitivity. researchgate.net

For HPLC , a Mass Spectrometer (MS) is the preferred detector for trace quantification due to its superior sensitivity and selectivity. researchgate.net A UV detector can be used, but the lack of a strong chromophore in the stigmastene structure limits its sensitivity.

For GC , an Electron Capture Detector (ECD) is highly selective and sensitive for halogenated molecules like this compound. cnjournals.com Alternatively, coupling the GC to a Mass Spectrometer (GC-MS) provides both high sensitivity and structural information for unambiguous identification. libretexts.org

Gas Chromatography (GC) Method Development

Mass Spectrometry as a Quantitative and Confirmatory Tool

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's structure and mass. nih.gov When coupled with a chromatographic separation technique (LC-MS or GC-MS), it becomes a powerful tool for identifying unknown compounds and quantifying known ones at very low concentrations. mdpi.comnih.gov

Tandem mass spectrometry, or MS/MS, involves multiple stages of mass analysis to increase specificity and reduce chemical noise. wikipedia.orglabmanager.com A common MS/MS instrument is the triple quadrupole (QQQ) mass spectrometer. labmanager.com In this setup, the first quadrupole (Q1) selects a specific precursor ion (e.g., the molecular ion of this compound). This ion is then fragmented in the second quadrupole (Q2), which acts as a collision cell. The third quadrupole (Q3) then selects a specific fragment, or product ion, to be detected. wikipedia.orglabmanager.com

This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly selective because it is improbable that an interfering compound will have the same precursor ion, product ion, and chromatographic retention time as the target analyte. This results in an excellent signal-to-noise ratio and low detection limits. labmanager.com

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantitative | Product Ion (m/z) - Qualitative | Mode |

|---|---|---|---|---|

| This compound | [M+H]⁺ or M⁺˙ | Fragment 1 (e.g., loss of HCl) | Fragment 2 (e.g., sterol ring fragmentation) | Positive Ion |

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method of measurement capable of producing highly accurate and precise results. epa.goveuropa.eu The technique relies on the addition of a known quantity of an isotopically labeled version of the target analyte (e.g., ¹³C- or ²H-labeled this compound) to the sample before any extraction or cleanup steps. epa.govnih.gov

This isotopically labeled compound serves as an ideal internal standard because it has virtually identical chemical and physical properties to the native analyte. Therefore, it experiences the same losses during sample preparation and the same ionization response in the mass spectrometer. epa.gov Quantification is based on measuring the ratio of the signal from the native analyte to the signal from the labeled standard. epa.govnih.gov This approach effectively corrects for matrix effects and variations in sample recovery, leading to exceptional accuracy that is largely independent of calibration curves. epa.gov

epa.goveuropa.euepa.govnih.govepa.gov| Advantage | Description | Reference |

|---|---|---|

| High Accuracy | Considered a definitive method capable of achieving results with low uncertainty. It is a primary method of measurement. | |

| Correction for Sample Loss | Partial loss of the analyte after equilibration with the spike does not affect the accuracy of the final measurement. | |

| Correction for Matrix Effects | The isotopically labeled standard co-elutes and experiences the same ionization suppression or enhancement as the native analyte, canceling out these effects. | |

| High Precision | Quantification is based on the measurement of an isotope ratio, which can be determined with very high precision by modern mass spectrometers. |

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity

Validation of Analytical Procedures

The validation of an analytical procedure is a process that demonstrates its suitability for the intended purpose. europa.eu For this compound, this involves a comprehensive evaluation of several performance characteristics to ensure reliable and accurate results. The typical performance characteristics that are evaluated include specificity, linearity, range, accuracy, and precision. europa.eu

Specificity and Selectivity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.euloesungsfabrik.de Selectivity is a more general term referring to the extent to which a method can determine particular analytes in a mixture without interference from other components. iupac.org

For the analysis of this compound, the method must be able to distinguish it from other structurally similar sterols or chlorinated compounds that might be present in the sample matrix. This is often achieved by employing high-resolution chromatographic techniques coupled with mass spectrometry (MS). For instance, in a complex matrix, the analytical method should be able to separate this compound from other components, and the detection system should provide a unique signal for the analyte. nih.gov

Demonstrating specificity involves analyzing blank matrix samples and spiked samples to show the absence of interfering peaks at the retention time of this compound. europa.eu The use of techniques like diode array detection in chromatography can help assess peak purity, ensuring that a single chromatographic peak is not composed of more than one compound. researchgate.net

Linearity and Calibration Curve Establishment

Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net This is demonstrated by establishing a calibration curve. A minimum of five concentration levels is typically recommended to establish linearity. europa.eucsic.es

The process involves preparing a series of standard solutions of this compound at different known concentrations. labmanager.com These standards are then analyzed, and the instrumental response is plotted against the concentration. The data is then fitted to a linear regression model. labmanager.comuknml.com

The relationship is described by the equation of a line, y = mx + c, where 'y' is the instrument response, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. uknml.com The correlation coefficient (r) or the coefficient of determination (r²) is often used to evaluate the goodness of fit of the regression line, with a value close to 1 indicating a strong linear relationship. nih.govresearchgate.net However, relying solely on the correlation coefficient can be misleading, and a visual inspection of the data plot and analysis of residuals are also important. csic.esuknml.com

Table 1: Illustrative Data for a Calibration Curve of this compound

| Concentration (ng/mL) | Instrument Response (Area) |

| 1.0 | 15,234 |

| 5.0 | 76,170 |

| 10.0 | 151,980 |

| 25.0 | 380,550 |

| 50.0 | 759,800 |

| 100.0 | 1,525,100 |

This is a hypothetical data table for illustrative purposes.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. eflm.eu The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. eflm.eunih.gov

Several approaches can be used to determine the LOD and LOQ. One common method is based on the standard deviation of the response and the slope of the calibration curve. sepscience.com The formulas are:

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

Where:

σ is the standard deviation of the response (which can be estimated from the standard deviation of the y-intercepts of regression lines, the standard deviation of blank sample measurements, or the standard error of the regression line). sepscience.com

S is the slope of the calibration curve. sepscience.com